molecular formula C22H35N5O2 B2703430 N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922557-92-4

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2703430
CAS RN: 922557-92-4
M. Wt: 401.555
InChI Key: KNYGBUKLMYFXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H35N5O2 and its molecular weight is 401.555. The purity is usually 95%.
BenchChem offers high-quality N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding and Inhibition

A study on a series of analogues related to "N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" explored their efficacy as potent and selective 5-HT(1B/1D) antagonists. These compounds showed significant receptor binding affinity and functional antagonistic properties, indicating potential applications in neuropsychiatric and neurovascular disorders (Liao et al., 2000).

Anticancer Activity

Research into structural analogues of "N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" has demonstrated significant anticancer activity. Specifically, modifications to the isoindigo scaffold have shown promising results in leukemic cell lines, with certain analogues improving solubility and pharmacokinetic profiles while retaining antiproliferative effects (Wee et al., 2012).

Neurochemical Modulation

Studies have indicated that related compounds can modulate neurochemical release, suggesting applications in the treatment of neurological disorders. For instance, compounds enhancing serotonin release in the presence of SSRIs or augmenting acetylcholine release have been explored, highlighting the potential for cognitive and mood disorder therapies (Dekeyne et al., 2012).

Corrosion Inhibition

Research into analogues with structural similarities has explored their application as corrosion inhibitors for steel in acidic environments. These studies have shown that certain compounds effectively prevent steel corrosion, underscoring potential industrial applications in protecting materials (About et al., 2020).

Enzyme Inhibition

Compounds related to "N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase. This research suggests potential therapeutic applications in diseases where enzyme modulation is beneficial, such as Alzheimer's disease (Sugimoto et al., 1995).

properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O2/c1-16(2)14-23-21(28)22(29)24-15-20(27-11-9-25(3)10-12-27)17-5-6-19-18(13-17)7-8-26(19)4/h5-6,13,16,20H,7-12,14-15H2,1-4H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGBUKLMYFXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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